molecular formula C15H25NO5 B1404513 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid CAS No. 1160246-98-9

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Cat. No.: B1404513
CAS No.: 1160246-98-9
M. Wt: 299.36 g/mol
InChI Key: ITMBUXNOUOBFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The compound is officially registered under Chemical Abstracts Service number 1160246-98-9, providing a unique identifier for chemical databases and commercial applications. The molecular formula C15H25NO5 reflects the precise atomic composition, while the molecular weight is consistently reported as 299.36 to 299.37 grams per mole across multiple sources.

The compound's systematic name describes its complex structure through several key nomenclatural elements. The "9-(tert-butoxycarbonyl)" portion indicates the presence of a tert-butyl ester protecting group attached to the nitrogen atom at position 9 of the spirocyclic system. The "2-oxa-9-azaspiro[5.5]undecane" designation specifies the spirocyclic core structure, where "oxa" indicates an oxygen heteroatom at position 2, "aza" denotes a nitrogen heteroatom at position 9, and "[5.5]" describes the ring sizes in the spiro system. The "3-carboxylic acid" suffix identifies the carboxyl functional group attached at position 3 of the heterocyclic framework.

Table 1: Nomenclature and Identification Data

Parameter Value Source
Chemical Abstracts Service Number 1160246-98-9
Molecular Formula C15H25NO5
Molecular Weight 299.36-299.37 g/mol
International Chemical Identifier Key ITMBUXNOUOBFFK-UHFFFAOYSA-N
Material Data Safety Sheet Number MFCD12198536

Multiple synonyms exist for this compound in chemical literature and commercial databases. Common alternative names include "9-Boc-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid" and "2-Oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester". Additional nomenclatural variants reflect different systematic approaches to describing the same molecular structure, including "9-[(tert-Butoxy)carbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid" and "9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid".

Historical Context and Discovery

The development of this compound represents part of the broader evolution in spirocyclic chemistry that has gained momentum in recent decades. While specific historical details regarding the initial synthesis of this particular compound are not extensively documented in the available literature, its development appears to be connected to the growing interest in spirocyclic scaffolds for pharmaceutical applications. The compound's structure reflects sophisticated synthetic methodology that has emerged from advances in heterocyclic chemistry and protecting group strategies.

The Chemical Abstracts Service registration date and early commercial availability suggest that this compound was developed as part of systematic research into spirocyclic building blocks for medicinal chemistry applications. The presence of the tert-butoxycarbonyl protecting group indicates its design for use in multi-step synthetic sequences, where selective protection and deprotection of the nitrogen functionality would be essential for further chemical elaboration.

The compound's emergence in chemical databases and commercial catalogs aligns with the broader trend toward exploring three-dimensional chemical space through spirocyclic architectures. Research activities in spirocyclic chemistry have intensified significantly since the early 2000s, driven by recognition that these structures offer unique conformational properties compared to traditional flat aromatic systems or simple aliphatic chains.

Relevance in Modern Chemical Research

Contemporary chemical research has demonstrated significant interest in this compound as a versatile building block for complex molecular synthesis. The compound's commercial availability from multiple suppliers, including Sigma-Aldrich, Synthonix Corporation, and Angene Chemical, indicates sustained research demand and established synthetic accessibility. Current applications focus primarily on its utility as an intermediate in pharmaceutical research and as a model compound for studying spirocyclic chemistry.

Recent research has highlighted the potential of related oxa-azaspiro compounds in antituberculosis drug discovery. Specifically, studies on 1-oxa-9-azaspiro[5.5]undecane derivatives have shown promising activity against Mycobacterium tuberculosis, including both antibiotic-sensitive and multidrug-resistant strains. These findings suggest that the spirocyclic scaffold represented by this compound may serve as a valuable starting point for developing new therapeutic agents targeting infectious diseases.

The compound's relevance extends to broader investigations of spirocyclic derivatives as potential antioxidants. Research has demonstrated that spirocyclic compounds possess diverse biological activities, with many showing significant antioxidant properties through various mechanisms including radical scavenging and metal chelation. While specific antioxidant data for this compound is not extensively reported, its structural features suggest potential for similar biological activities.

Overview of Spirocyclic and Azaspiro Compounds

Spirocyclic compounds represent a distinctive class of organic molecules characterized by two or more rings sharing a single common atom, known as the spiro center. These structures offer unique three-dimensional architectures that differ significantly from conventional bicyclic or polycyclic systems. The spirocyclic framework provides enhanced conformational rigidity while maintaining sufficient flexibility for molecular recognition processes, making these compounds particularly valuable in drug design and materials science applications.

Recent advances in spirocyclic chemistry have demonstrated the exceptional utility of these scaffolds in pharmaceutical development. Research indicates that spirocyclic compounds present "an exciting opportunity as an unexplored chemical space in medicinal chemistry," although their development faces challenges related to synthetic complexity. The field has shown particular promise in addressing "emergent ailments, such as cancer, metabolic, infectious, and neurological diseases".

Azaspiro compounds, which incorporate nitrogen heteroatoms within the spirocyclic framework, have received special attention for their ability to modulate physicochemical properties. Studies on azaspiro[3.3]heptanes have revealed that introducing spirocyclic centers can significantly alter lipophilicity, often decreasing measured logarithmic partition coefficients by as much as -1.0 units relative to conventional heterocycles. This effect appears to result from increased basicity rather than simple structural changes, demonstrating the complex relationship between molecular architecture and physical properties in spirocyclic systems.

Table 2: Spirocyclic Compound Classifications and Properties

Compound Type Ring System Key Properties Research Applications
Azaspiro[3.3]heptanes [3.3] Reduced lipophilicity, increased basicity Morpholine/piperidine replacements
Oxa-azaspiro[5.5]undecanes [5.5] Enhanced three-dimensional character Antituberculosis research
Spirocyclic oxindoles Variable Antioxidant activity Neuroprotective agents
General spirocyclics Variable Conformational rigidity Drug discovery scaffolds

The therapeutic potential of spirocyclic compounds extends beyond traditional small-molecule applications. Recent investigations have explored their use in developing inhibitors for specific protein targets, such as the MmpL3 protein of Mycobacterium tuberculosis. These studies demonstrate that spirocyclic scaffolds can provide effective molecular frameworks for designing selective enzyme inhibitors with improved pharmacological properties.

Scope and Objectives of the Review

This comprehensive analysis aims to establish this compound as a representative example of advanced spirocyclic chemistry and to examine its potential contributions to contemporary chemical research. The investigation encompasses detailed examination of the compound's structural features, synthetic accessibility, and research applications, while placing these findings within the broader context of spirocyclic chemistry development.

The primary objectives include systematic documentation of the compound's chemical properties and commercial availability, analysis of its role in current research programs, and evaluation of its potential for future applications in pharmaceutical and materials science research. Through comprehensive review of available literature and commercial data, this study seeks to provide researchers with essential information for incorporating this compound into their synthetic strategies and research programs.

Secondary objectives encompass broader examination of spirocyclic chemistry trends and identification of key research directions that may benefit from this compound's unique structural features. The analysis considers both fundamental chemical properties and practical synthetic considerations that influence the compound's utility in research applications. By establishing clear connections between structural features and research applications, this review aims to facilitate informed decision-making regarding the compound's potential uses in diverse chemical research contexts.

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMBUXNOUOBFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157155
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-98-9
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid, with the CAS number 1160246-98-9, is a heterocyclic compound notable for its potential biological activities. This compound is characterized by its complex spirocyclic structure, which contributes to its unique chemical properties and biological interactions.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.36 g/mol
  • Purity : Typically available at 95% or higher purity levels in commercial sources .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Anticancer Potential

Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. This compound may share similar properties, warranting further investigation into its anticancer efficacy.

Neuroprotective Effects

Some derivatives of spirocyclic compounds have shown promise in neuroprotection by inhibiting neuroinflammatory pathways and promoting neuronal survival. The potential neuroprotective effects of this compound could be explored in future studies.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on related spirocyclic compounds showed inhibition against E. coli and S. aureus .
Anticancer Activity Research indicated that spirocyclic derivatives could induce apoptosis in breast cancer cells through caspase activation .
Neuroprotection A related compound demonstrated reduced neuronal apoptosis in models of oxidative stress .

Safety and Toxicology

The safety profile of this compound remains to be fully elucidated. However, it is essential to handle the compound with care due to potential irritant properties as indicated by safety data sheets (SDS) .

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that contributes to its unique properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, which is crucial in various synthetic pathways.

Drug Discovery and Development

9-Boc-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid has been utilized as a building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the Boc group have led to compounds with improved efficacy against specific cancer cell lines.

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and metabolic diseases.

Example: Synthesis Pathway

Using 9-Boc-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid, researchers have developed analogs that mimic neurotransmitter structures, potentially leading to new treatments for conditions like depression and anxiety.

Peptide Synthesis

Due to its ability to protect amine functionalities, this compound plays a vital role in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptides without harsh reagents.

Material Science

The unique spirocyclic structure has implications in material science, particularly in creating polymers with specific mechanical properties or functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Compound A : 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic Acid
  • CAS No.: 1251000-68-6 .
  • Key Difference : Oxygen atom at position 1 (1-oxa) instead of 2-oxa.
Compound B : 3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid
  • CAS No.: 170228-81-6 .
  • Key Difference : Boc group at position 3 instead of 9, with a carboxylic acid at position 8.
  • Impact : Changes hydrogen-bonding capacity and solubility (soluble in DMSO and chloroform) .
Compound C : tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • CAS No.: 873924-08-4 .
  • Key Difference : Ketone (9-oxo) replaces the carboxylic acid.

Substituent Variations

Compound D : 9-Benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylic Acid 1,1-Dimethylethyl Ester
  • CAS No.: 851322-37-7 .
  • Key Difference : Benzoyl group replaces Boc, and an ester replaces the carboxylic acid.
  • Impact : Increased lipophilicity and altered metabolic pathways due to ester hydrolysis .
Compound E : Benzyl 2-oxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • CAS No.: 1956370-88-9 .
  • Key Difference : Benzyl ester and lactone (2-oxo) functionalities.
  • Impact : Enhanced stability in acidic conditions compared to Boc-protected analogs .

Preparation Methods

Hydrogenation of Spirocyclic Precursors

One common approach involves catalytic hydrogenation of a precursor spirocyclic compound bearing an alkene or ketone functionality:

  • Starting Material: tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate or related unsaturated spirocyclic esters.
  • Catalyst: 10% Palladium on carbon (Pd/C).
  • Solvent: Methanol.
  • Conditions: Stirring under hydrogen atmosphere (1 atm or balloon pressure) at room temperature (ca. 20–25 °C) for 16–18 hours.
  • Outcome: Reduction of the ketone or alkene to the corresponding saturated spirocyclic compound with retention of the Boc group and carboxylate ester.
  • Yield: Typically very high (>99% in some reports).

Example Reaction:

Step Reagents & Conditions Product Yield
Hydrogenation Pd/C, H2 (1 atm), MeOH, 25 °C, 16 h tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate >99%

Boc Protection and Deprotection

  • Boc Protection: The nitrogen atom of the spirocyclic amine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaOH or triethylamine) in solvents such as methanol or dichloromethane at room temperature for 18 hours.
  • Deprotection: Removal of the Boc group is generally achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature for 1–6 hours, followed by concentration and co-evaporation to remove residual acid.

Coupling and Functional Group Transformations

  • The carboxylic acid functionality is often introduced or activated via formation of mixed anhydrides or activated esters using reagents such as isobutyl chloroformate in the presence of bases like N-methylmorpholine at low temperatures (–30 °C).
  • Amidoximes or other nucleophiles can be coupled to the activated carboxylate to form amides or heterocyclic derivatives, followed by cyclodehydration to yield oxadiazoles or related heterocycles.
  • These steps are performed in solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), often under reflux or elevated temperatures.

Representative Detailed Procedure

A typical synthetic sequence for the preparation of the target compound may be summarized as follows:

  • Synthesis of Spirocyclic Precursor:

    • Starting from 3-azaspiro[5.5]undec-7-ene-3-carboxylic acid derivatives, esterification with tert-butanol under acidic conditions yields tert-butyl esters.
  • Hydrogenation:

    • The unsaturated ester is hydrogenated using Pd/C catalyst in methanol under hydrogen atmosphere at room temperature for 16 hours to yield the saturated tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • Boc Protection:

    • The amine is protected by reaction with Boc2O in the presence of base (NaOH or triethylamine) in methanol or dichloromethane at room temperature for 18 hours.
  • Activation of Carboxylic Acid:

    • The carboxyl group is activated using isobutyl chloroformate and N-methylmorpholine at –30 °C for 30 minutes.
  • Coupling and Cyclodehydration:

    • Reaction with amidoximes or other nucleophiles followed by cyclodehydration with tetrabutylammonium fluoride (TBAF) in refluxing toluene.
  • Deprotection:

    • Boc removal by treatment with trifluoroacetic acid in dichloromethane at 0 °C for 1–6 hours.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Esterification tert-Butanol, acid catalyst Various Room temp Several hours Not specified Forms tert-butyl ester
Hydrogenation Pd/C (10%), H2 (1 atm) Methanol 20–25 °C 16–18 h >99 Saturation of double bonds or ketones
Boc Protection Boc2O, NaOH or Et3N MeOH or DCM Room temp 18 h High Protects amine nitrogen
Carboxyl Activation Isobutyl chloroformate, N-methylmorpholine DCM –30 °C 30 min Not specified For amide coupling
Coupling & Cyclodehydration Amidoximes, TBAF Toluene Reflux Several hours Not specified Forms heterocyclic derivatives
Boc Deprotection TFA DCM 0 °C to RT 1–6 h High Removes Boc protecting group

Research Findings and Notes

  • The hydrogenation step is highly efficient and selective, affording the saturated spirocyclic compound without loss of Boc protection or ester functionality.
  • Boc protection is robust and reversible, allowing for downstream functionalization and purification steps.
  • Activation of the carboxylic acid with isobutyl chloroformate enables efficient coupling with various nucleophiles, facilitating structural diversity in derivatives.
  • The overall synthetic approach allows for scalable and reproducible production of the target compound and its analogs, which are valuable intermediates in medicinal chemistry, particularly in the development of spirocyclic piperidine derivatives with biological activity.
  • Purification is commonly achieved by reverse-phase high-performance liquid chromatography (HPLC) or standard chromatographic techniques depending on the scale and downstream application.

Q & A

Q. What are the established synthetic routes for 9-(tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid?

The synthesis typically involves spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection. A validated approach includes:

  • Step 1 : Condensation of a piperidine-derived aldehyde with methyl vinyl ketone under basic conditions (e.g., Triton-B catalyst) to form the spirocyclic backbone .
  • Step 2 : Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or DCM .
  • Step 3 : Catalytic hydrogenation (e.g., Pd/C in ethyl acetate) to reduce unsaturated intermediates, ensuring high stereochemical fidelity .
  • Step 4 : Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) to isolate the target compound .

Q. How is the structural integrity of this compound verified?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm spirocyclic geometry, Boc group presence, and carboxylic acid proton environment .
  • Mass Spectrometry (LC-MS) : Exact mass determination (e.g., [M+H]+^+ at m/z 299.37) ensures molecular formula (C15_{15}H25_{25}NO5_5) matches theoretical values .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spiro[5.5]undecane core, critical for pharmacological applications .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) quantify impurities (<1% area) .
  • TLC : Ethyl acetate/hexane (1:1) systems monitor reaction progress, with visualization via ninhydrin or UV .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

  • Substituent Effects : Evidence from analogous spiro compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones) shows that bulky substituents (e.g., aryl groups) reduce antihypertensive activity, while small alkyl groups retain potency .
  • Methodology : Use molecular docking (e.g., α1_1-adrenoceptor models) and in vivo SHR (spontaneously hypertensive rat) assays to correlate steric/electronic properties with bioactivity .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Stereochemical Analysis : Apply Flack’s x parameter in X-ray studies to confirm absolute configuration, avoiding false chirality-polarity signals common in near-centrosymmetric structures .

Q. What stability considerations are critical for long-term storage?

  • Storage Conditions : -20°C under inert gas (argon) to prevent Boc group hydrolysis. Lyophilization in amber vials minimizes light/moisture degradation .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation pathways (e.g., decarboxylation or lactam formation) .

Q. How should researchers address contradictions in biological activity data?

  • Case Study : In spirocyclic antihypertensives, discrepancies arise from substituent size (e.g., indolylethyl vs. benzodioxan groups). Resolve via:
    • In Vitro/In Vivo Correlation : Compare receptor-binding assays (e.g., α1_1-adrenoceptor blockade) with SHR blood pressure responses .
    • Metabolite Profiling : Identify active metabolites (e.g., ring-opened analogs) that may confound activity measurements .

Notes

  • Avoid abbreviations; use full chemical names per IUPAC guidelines.
  • Methodological rigor (e.g., catalytic conditions, purification protocols) is prioritized over commercial data.
  • Cross-validate structural data with orthogonal techniques (NMR, MS, XRD) to mitigate synthesis variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.